alpha-Amyrenone

Descripción general

Descripción

Alpha-Amyrenone is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) . It has the molecular formula C30H48O and a molecular weight of 424.7015 .

Synthesis Analysis

Alpha-Amyrenone can be synthesized by the oxidation of alpha,beta-amyrins, which are obtained as major compounds from the same oleoresins . This synthesis process is reported to be simple and high-yielding .

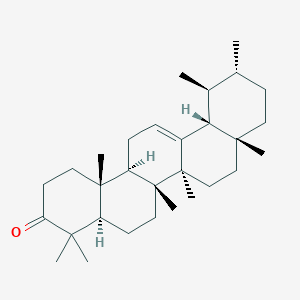

Molecular Structure Analysis

The alpha-Amyrenone molecule contains a total of 83 bonds, including 35 non-H bonds, 2 multiple bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, and 1 aliphatic ketone .

Chemical Reactions Analysis

Alpha-Amyrenone has been shown to interfere in both acute and chronic inflammatory processes . It has been found to reduce mechanical hypersensitivity and paw-oedema induced by carrageenan, suggesting an interference with neutrophil migration .

Physical And Chemical Properties Analysis

Alpha-Amyrenone has a molecular weight of 424.7015 . The decomposition of alpha-Amyrenone occurs between 235 °C and 265 °C .

Aplicaciones Científicas De Investigación

Inhibition of Carbohydrate Absorption Enzymes

Alpha-Amyrenone has been studied for its potential to inhibit enzymes involved in carbohydrate absorption, such as α-amylase and α-glucosidase . This inhibition can be crucial in managing postprandial blood glucose levels, which is particularly beneficial for individuals with diabetes .

Lipase Inhibition and Anti-Obesity Potential

Research indicates that alpha-Amyrenone exhibits significant inhibitory effects on lipase, an enzyme critical for fat digestion. This suggests a potential application in the development of anti-obesity treatments, as it could reduce the absorption of dietary fats .

Physicochemical Property Modification

Alpha-Amyrenone’s physicochemical properties have been altered through the formation of inclusion complexes with cyclodextrins. This modification can enhance its solubility and stability, making it more suitable for pharmaceutical applications .

Thermal Stability Analysis

The compound’s thermal stability has been assessed using techniques like differential scanning calorimetry and thermogravimetry. Understanding its thermal behavior is essential for the development of stable pharmaceutical formulations .

Molecular Modeling and Drug Design

In silico studies involving alpha-Amyrenone have been conducted to evaluate its interactions with other molecules. This computational approach aids in predicting the efficacy and potential side effects of drug candidates .

Natural Product Chemistry

As a naturally occurring compound in oleoresins from Brazilian Amazon species, alpha-Amyrenone’s extraction and synthesis from natural sources are of interest for the development of drugs derived from natural products .

Mecanismo De Acción

Alpha-Amyrenone, also known as Alfa-Amyrenone, is a natural product found in aerial parts of Inula candida (L.) Cass . It is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) .

Target of Action

Alpha-Amyrenone has been found to inhibit enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . These enzymes are key targets in the management of metabolic diseases.

Mode of Action

The compound interacts with these enzymes, leading to their inhibition. Alpha-Amyrenone significantly inhibited α-glucosidase (96.5% ± 0.52%) at a concentration of 1.6 g/mL . At a concentration of 100 µg/mL, it showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% .

Biochemical Pathways

By inhibiting α-amylase, α-glucosidase, and lipase, Alpha-Amyrenone affects the metabolic pathways related to carbohydrate and lipid absorption. This leads to a decrease in the breakdown and absorption of carbohydrates and fats, which can help manage conditions like diabetes and obesity .

Pharmacokinetics

Its potential pharmacological use is hindered by its low solubility in water , which could impact its bioavailability.

Result of Action

The inhibition of key metabolic enzymes by Alpha-Amyrenone can lead to a decrease in the absorption of carbohydrates and fats. This can result in lower blood glucose and lipid levels, which is beneficial in the management of metabolic diseases .

Action Environment

The action of Alpha-Amyrenone can be influenced by various environmental factors. For instance, its low solubility in water can affect its absorption and hence its efficacy

Propiedades

IUPAC Name |

(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWJJFSELKWGA-IPQOMUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Amyrenone | |

CAS RN |

638-96-0 | |

| Record name | α-Amyrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-AMYRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

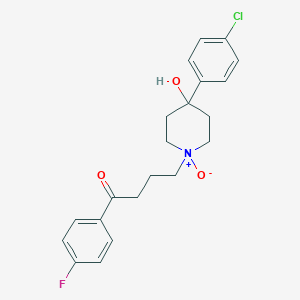

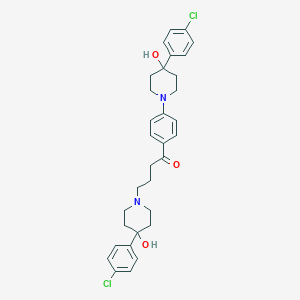

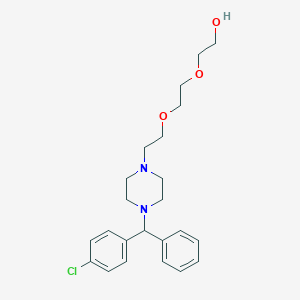

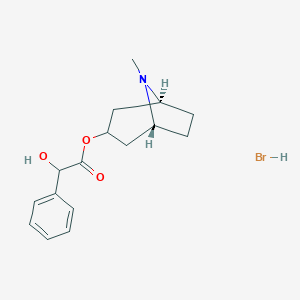

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying α-Amyrenone in Cirsium setosum?

A1: While α-Amyrenone has been found in other plant species, its isolation from Cirsium setosum marked the first reported instance within that genus []. This discovery expands the known sources of this compound and hints at its potential diverse biological activities, warranting further investigation.

Q2: How does α-Amyrenone exhibit potential antimalarial activity?

A2: Computational studies using molecular docking techniques suggest that α-Amyrenone demonstrates strong binding affinity to key enzymes involved in the malaria parasite's lifecycle, namely lysyl-tRNA synthetases and Dihydrofolate reductase (DHFR) []. These enzymes are essential for parasite survival and are targeted by existing antimalarial drugs like artesunate and chloroquine. The study revealed that α-Amyrenone's binding scores were comparable to, and in some cases even better than, the standard antimalarial drugs, suggesting its potential as a lead compound for developing novel antimalarial agents [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.